2-(1,3-benzodioxol-5-ylamino)-N-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(1,3-benzodioxol-5-ylamino)-N-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetamide is an amino acid amide.
Scientific Research Applications
Antitumor Activity
Compounds related to 2-(1,3-benzodioxol-5-ylamino)-N-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetamide have shown promising results in antitumor activity. For instance, a study by Al-Suwaidan et al. (2016) demonstrated that similar compounds possess broad-spectrum antitumor activity. Additionally, Altıntop et al. (2017) synthesized benzodioxole-based derivatives that displayed notable anticancer effects on certain cell lines.
Carbonic Anhydrase Inhibitors
Some derivatives of the compound have been investigated for their inhibitory effects on carbonic anhydrases. For example, a study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides that showed effective inhibition of carbonic anhydrase isoenzymes.
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds has been conducted to understand their properties better. For example, Low et al. (2002) compared the supramolecular structures of similar compounds, analyzing their molecular interactions and stability.
Analgesic Activity
Some derivatives have also been studied for their potential analgesic activities. Kam et al. (2012) investigated a novel compound for its ability to bind to voltage-gated sodium channels and its efficacy in relieving inflammatory and neuropathic pain in rats.
Antimicrobial Activity
The antimicrobial potential of compounds structurally similar to this compound has been explored. For example, Arpaci et al. (2002) synthesized novel derivatives and evaluated their microbiological activity, finding broad-spectrum activity against various microorganisms.
Properties
Molecular Formula |
C24H30N2O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)-N-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H30N2O6/c1-28-20-11-15(12-21(29-2)23(20)30-3)22(24(27)26-16-7-5-4-6-8-16)25-17-9-10-18-19(13-17)32-14-31-18/h9-13,16,22,25H,4-8,14H2,1-3H3,(H,26,27) |
InChI Key |
KPLDGBRMQQHKJO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)NC2CCCCC2)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)NC2CCCCC2)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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